1-Naphthoxyacetic acid

Auxin Transport Root Gravitropism Arabidopsis

Standard auxin agonists (NAA, 2,4-D) confound transport studies by activating signaling. 1-Naphthoxyacetic acid (1-NOA) solves this as a competitive inhibitor of both auxin influx and efflux carriers, phenocopying the aux1 mutant phenotype without receptor activation. - Blocks AUX1/LAX influx & PIN efflux at 10-50 µM; enables complete disruption of polar auxin transport [Local Evidence]. - Supplied as high-purity (>98%) crystalline solid with validated melting point (193-198°C) and room-temperature storage. - Differentiates from 2-NOA (influx-only) and NAA (agonist)-correct isomer selection is guaranteed with certified CoA documentation.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 2976-75-2
Cat. No. B147274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthoxyacetic acid
CAS2976-75-2
Synonyms1-naphthoxyacetic acid
1-NOA cpd
alpha-naphthoxyacetic acid
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC(=O)O
InChIInChI=1S/C12H10O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,13,14)
InChIKeyGHRYSOFWKRRLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthoxyacetic Acid: Research-Grade Overview


1-Naphthoxyacetic acid (1-NOA, CAS 2976-75-2) is a synthetic phenoxyacetic acid derivative that functions as a dual modulator of auxin transport, acting as a competitive inhibitor of both auxin influx and efflux carriers in plant cells [1]. Unlike the classic auxins 2,4-D and NAA, which are primarily agonists, 1-NOA's primary utility lies in its ability to disrupt polar auxin transport, phenocopying the agravitropic root phenotype of the aux1 mutant [2]. Commercially available as a high-purity (>98.0%) crystalline solid with a melting point of 193–198°C, it serves as a specialized tool for dissecting auxin transport mechanisms in basic plant biology research .

Mechanism
Dual auxin influx and efflux transport inhibitor
Phenocopy
Mimics aux1 mutant agravitropic root phenotype
Grade
Research-grade crystalline solid, well-defined melting point

Why 1-Naphthoxyacetic Acid Is Irreplaceable


While 1-naphthoxyacetic acid (1-NOA) shares the naphthalene ring system with 1-naphthaleneacetic acid (NAA), its distinct ether linkage (an oxygen atom bridging the naphthyl group and the acetic acid moiety) fundamentally alters its interaction with auxin transport machinery. As a result, 1-NOA functions primarily as an auxin influx/efflux inhibitor, whereas NAA is a transportable auxin agonist that efficiently enters cells via the AUX1 influx carrier [1]. This mechanistic divergence means that substituting 1-NOA with NAA or 2,4-D in a protocol designed to block auxin transport will produce diametrically opposite physiological outcomes [2]. Furthermore, the isomeric 2-naphthoxyacetic acid (2-NOA) differs significantly in potency, with 1-NOA exhibiting broader inhibition of both influx and efflux carriers at identical concentrations [3]. For researchers investigating auxin transport dynamics, selecting the correct naphthoxyacetic acid isomer is critical to experimental validity.

1-NOA
transport inhibitor
NAA (auxin agonist) May produce opposing physiological outcomes by activating auxin signaling instead of blocking transport.
1-NOA
dual carrier blocker
2-NOA (influx-preferring) May not block efflux carriers; reported selective for AUX1 influx only.
1-NOA
specific isomer
Mismatched naphthoxyacetic isomer Isomeric identity alters carrier interaction; gravitropic response may shift.

1-Naphthoxyacetic Acid: Comparator Evidence


Dual Inhibition of Auxin Transport

In a competitive radioligand binding assay using Arabidopsis microsomal membranes, 1-naphthoxyacetic acid (1-NOA) displaced [³H]-IAA from the AUX1 influx carrier with an IC50 of 53.6 ± 22.0 μM [1]. This affinity is comparable to that of the classic auxin 2,4-D (IC50 = 39.7 ± 14.6 μM), but critically, 1-NOA acts as a transport inhibitor rather than a transportable agonist [1]. The 2-naphthoxyacetic acid isomer (2-NOA) is significantly more potent in this specific binding assay (IC50 = 3.6 ± 0.6 μM), however, functional assays reveal that 1-NOA uniquely blocks both auxin influx and efflux carriers at the same concentration, whereas 2-NOA preferentially inhibits only influx [2]. This broader inhibition profile makes 1-NOA a superior tool for studies requiring complete disruption of polar auxin transport.

AUX1 Binding Affinity
Head-to-head
1-NOA IC50 53.6 ± 22.0 μM
Supports dual transport inhibition context
2-NOA (3.6 μM) is influx-selective; 1-NOA uniquely blocks both influx and efflux carriers in reported assays.
Auxin Transport Root Gravitropism Arabidopsis

aux1 Mutant Phenocopy and Rescue Specificity

In intact Arabidopsis seedlings, treatment with 1-NOA (10 μM) phenocopied the agravitropic root growth characteristic of the aux1 influx carrier mutant, as demonstrated by loss of root curvature upon gravistimulation [1]. This agravitropic phenotype was fully rescued by the synthetic auxin 1-naphthaleneacetic acid (NAA, 0.1 μM), which can enter cells via passive diffusion, but notably was not rescued by 2,4-dichlorophenoxyacetic acid (2,4-D, 0.1 μM), which requires carrier-mediated influx [1]. This functional rescue experiment provides direct, in vivo evidence that 1-NOA's primary mode of action is the inhibition of carrier-mediated auxin influx, a property not shared by the auxin agonists NAA or 2,4-D.

Phenocopy Rescue
Head-to-head
1-NOA (10 μM) phenocopies aux1; rescued by NAA, not 2,4-D
Supports influx-carrier targeting interpretation
NAA rescue confirms carrier-mediated influx block in Arabidopsis root gravitropism assay.
Root Development Gravitropism Arabidopsis

Parthenocarpic Fruit Set Efficiency vs. 2,4-D

Historical agricultural studies established that β-naphthoxyacetic acid (β-NOA) can induce seedless fruit development in tomato (Solanum lycopersicum), but its effective concentration is substantially higher than that of the more potent synthetic auxin 2,4-D [1]. Specifically, β-NOA requires application at 60 parts per million (ppm) to reliably induce parthenocarpic fruit set, whereas 2,4-dichlorophenoxyacetic acid (2,4-D) achieves comparable efficacy at just 1 ppm [1]. This 60-fold difference in effective concentration reflects the distinct pharmacological profile of naphthoxyacetic acid derivatives, which function more as auxin transport modulators than as high-potency auxin receptor agonists [2]. Despite the higher concentration requirement, β-NOA offers a practical advantage in agricultural contexts where 2,4-D's extreme potency (and associated phytotoxicity risk at higher doses) necessitates precise application control.

Fruit Set Concentration
Head-to-head
β-NOA effective at 60 ppm vs 2,4-D at 1 ppm
Supports concentration-response differentiation
60-fold difference reported in tomato parthenocarpy; historical agricultural comparison.
Parthenocarpy Fruit Set Horticulture

Root Initiation Complementarity with NAA

In cell suspension cultures of Atropa belladonna, root development was effectively induced using a combination of α-naphthoxyacetic acid (NOA) at 4 ppm and α-naphthaleneacetic acid (NAA) at 0.5 ppm [1]. Crucially, this same study demonstrated that NOA can promote root initiation even in the presence of NAA concentrations that alone suppress organogenesis [2]. This functional complementarity—where NOA counteracts the organogenesis-suppressing effects of NAA—has no direct parallel among other auxin analogs such as IBA or 2,4-D. The mechanistic basis for this interaction may involve NOA's ability to modulate endogenous auxin gradients via transport inhibition, thereby creating microenvironments permissive for root primordia emergence [3].

Root Initiation Combo
Class-level
NOA (4 ppm) + NAA (0.5 ppm) promotes root formation where NAA alone suppresses
Supports counter-suppression interpretation
Observed in Atropa belladonna suspension culture; species-specific tissue culture context.
Organogenesis Root Differentiation Tissue Culture

Purity and Physical Specifications

For reproducible experimental outcomes, particularly in dose-response assays involving auxin transport, the purity and physical consistency of the compound are paramount. 1-Naphthoxyacetic acid is commercially available from major suppliers (e.g., TCI, Thermo Fisher Scientific) with a standardized minimum purity of ≥98.0% as determined by neutralization titration . The compound is supplied as a white to almost white crystalline powder with a well-defined melting point range of 193–198°C, providing a simple and robust identity confirmation check upon receipt . This level of purity specification exceeds that typically reported for many bulk agricultural-grade auxins (e.g., technical-grade NAA often <95% purity) and ensures that trace contaminants—which could introduce off-target auxin-like activities or transport effects—are minimized .

Purity Specification
Specification review
≥98.0% purity, mp 193–198°C
Supports batch-to-batch reproducibility
Supplier specification; neutralization titration method per COA.
Analytical Chemistry Quality Control Procurement

Root Hair Response to Elevated CO2 vs. NAA

Under elevated CO2 conditions (800 μL L⁻¹), Arabidopsis thaliana exhibits denser and longer root hairs, a phenotype linked to increased auxin production in roots [1]. Treatment with 1-naphthoxyacetic acid (1-NOA) at a concentration of 10 μM completely blocked this CO2-enhanced root hair development, whereas treatment with 1-naphthaleneacetic acid (NAA, an auxin analog) under ambient CO2 conditions (350 μL L⁻¹) mimicked the elevated CO2 effect, increasing root hair density and length [1]. This opposite-direction effect—1-NOA suppresses, NAA promotes—underscores that these two naphthalene-based compounds, despite structural similarity, operate on distinct nodes of auxin physiology: transport inhibition versus receptor agonism. Substituting NAA for 1-NOA in a study of auxin transport would invert the experimental outcome.

CO2 Root Hair Assay
Cross-study comparable
1-NOA blocks elevated CO2-enhanced root hairs; NAA promotes
Supports opposite-direction transport vs. response
Distinct auxin physiology nodes confirmed; Arabidopsis elevated CO2 model.
Root Hairs Climate Change Arabidopsis

1-Naphthoxyacetic Acid Application Scenarios


Auxin Transport Dissection in Root Gravitropism

When investigating the role of carrier-mediated auxin influx in root gravitropic responses, 1-NOA (10–50 μM) is the tool of choice. Unlike 2-NOA, which preferentially inhibits only influx, 1-NOA blocks both influx and efflux carriers, enabling a more complete disruption of polar auxin transport [1]. The compound's ability to phenocopy the aux1 mutant phenotype—and the differential rescue by NAA (successful) versus 2,4-D (unsuccessful)—provides a robust, pharmacologically tractable system for dissecting transport mechanisms without the confounding variable of auxin receptor activation [2].

Seedless Tomato Fruit Production

For horticultural applications requiring induction of seedless fruit set in tomato (Solanum lycopersicum) or related solanaceous crops, β-naphthoxyacetic acid (β-NOA) applied as a flower spray at 60 ppm offers a practical alternative to the highly potent 2,4-D (effective at 1 ppm) [1]. The 60-fold higher effective concentration provides a wider margin for application error, reducing the risk of foliage distortion and crop damage associated with accidental 2,4-D overdosing [1]. Modern studies confirm that β-NOA treatment does not compromise fruit quality parameters such as color, firmness, or sugar content in cherry tomato cultivars [2].

Root Induction in Recalcitrant Cultures

For plant tissue culture laboratories encountering species or genotypes where standard auxin regimens (NAA, IBA, or 2,4-D alone) fail to induce root organogenesis, the combination of 1-naphthoxyacetic acid (NOA, 4 ppm) with a low concentration of NAA (0.5 ppm) represents a validated alternative strategy [1]. This combination has been shown to promote root initiation even when NAA alone suppresses organogenesis, likely by modulating endogenous auxin gradients through NOA's transport-inhibiting activity [2]. Substituting any other common auxin (IBA, 2,4-D, or higher NAA) will not replicate this unique counter-suppression effect.

Root Hair Development Under Elevated CO2

In climate change research examining how elevated atmospheric CO2 modulates root system architecture via auxin-dependent pathways, 1-NOA (10 μM) serves as a specific tool to block the CO2-induced enhancement of root hair density and length in Arabidopsis [1]. In contrast, NAA treatment under ambient CO2 mimics the elevated CO2 effect, demonstrating opposite-directionality [1]. This distinct pharmacological profile makes 1-NOA the only appropriate compound for experiments designed to test whether a CO2-induced phenotype requires active auxin transport; substitution with NAA would directly activate the auxin response pathway and confound interpretation.

Application
Selection Property
Validation Focus
Auxin Transport Dissection
Dual influx/efflux inhibition
Gravitropic response phenocopy
Parthenocarpic Fruit Induction
Moderate potency application
Fruit set and quality consistency
Root Organogenesis Rescue
Counter-suppression of NAA inhibition
Rooting in recalcitrant species
Elevated CO2 Root Hair Study
Transport vs. response discrimination
Auxin transport dependence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Naphthoxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.